CX14442 Sodium

HIV-1 antiviral potency EC50

CX14442 Sodium is the foundational LEDGIN tool for HIV-1 latency and functional cure studies. Unlike INSTIs (e.g., raltegravir), it induces a unique 'block-and-lock' phenotype by retargeting residual integration to heterochromatin, increasing immediate latency and reducing reactivation. Its distinct tert-butyl ether scaffold confers measurable potency and selectivity advantages over other LEDGINs (e.g., GS-9822), making it an essential comparator and benchmark compound. For researchers investigating allosteric integrase inhibition, integration-site retargeting, or deep-latency models, CX14442 Sodium offers irreplaceable mechanistic value. Inquire for bulk pricing and global shipping.

Molecular Formula C21H22NNaO3S
Molecular Weight 391.4608
CAS No. 1431520-49-8
Cat. No. B606851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX14442 Sodium
CAS1431520-49-8
SynonymsCX14442 Sodium
Molecular FormulaC21H22NNaO3S
Molecular Weight391.4608
Structural Identifiers
SMILESO=C([O-])C(OC(C)(C)C)C1=CN=C2C(C=C(C)S2)=C1C3=CC=C(C)C=C3.[Na+]
InChIInChI=1S/C21H23NO3S.Na/c1-12-6-8-14(9-7-12)17-15-10-13(2)26-19(15)22-11-16(17)18(20(23)24)25-21(3,4)5;/h6-11,18H,1-5H3,(H,23,24);/q;+1/p-1
InChIKeyXRXCCJLJUYMGMR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CX14442 Sodium (CAS 1431520-49-8): A Definitive HIV-1 Integrase LEDGIN with Quantified Differentiation for Latency and Integration Site Research


CX14442 Sodium (CAS 1431520-49-8) is a sodium salt of a small-molecule LEDGIN (Lens Epithelium-Derived Growth Factor/p75 Integrase Inhibitor), a class of allosteric inhibitors targeting the HIV-1 integrase (IN) LEDGF/p75 binding pocket [1]. Unlike integrase strand transfer inhibitors (INSTIs), LEDGINs inhibit both early (integration) and late (maturation) stages of viral replication and uniquely retarget residual HIV-1 integration away from active transcription units toward repressive chromatin [1]. CX14442 has been extensively characterized in head-to-head comparisons with the preclinical candidate GS-9822 and the clinical INSTI raltegravir, establishing it as a foundational research tool for studying HIV-1 latency and functional cure strategies [1].

Why CX14442 Sodium Cannot Be Substituted by Other HIV-1 Integrase Inhibitors: Mechanistic and Quantitative Differentiation


CX14442 Sodium cannot be generically substituted with other HIV-1 integrase inhibitors, including INSTIs (e.g., raltegravir) or even other LEDGINs (e.g., GS-9822), due to three critical, quantifiably distinct functional profiles [1]. First, unlike INSTIs that solely block the strand transfer reaction, CX14442 induces a unique 'block-and-lock' phenotype by retargeting residual integration to heterochromatin, thereby increasing immediate viral latency and reducing reactivation potential [1]. Second, its specific chemical structure—a 2-(quinolin-3-yl)acetic acid derivative with a bulky tert-butyl ether group—confers a distinct binding affinity for the LEDGF/p75 pocket and a unique potency-ratio for inhibition of the protein-protein interaction versus antiviral activity [REFS-1, REFS-2]. Third, its comparative potency, selectivity index, and integration site retargeting efficiency differ measurably from next-generation LEDGINs, making it an essential comparator and benchmark compound in the field [1].

CX14442 Sodium: Quantitative Comparative Evidence for Scientific Selection in HIV-1 Latency and Integrase Research


Antiviral Potency (EC50) of CX14442 vs. GS-9822 and Raltegravir in HIV-1 Infected MT-4 Cells

In a direct head-to-head comparison using MT-4 cells infected with wild-type HIV-1 subtype B viruses, CX14442 exhibits an EC50 of 0.051 ± 0.004 μM against strain IIIb, which is 23-fold less potent than GS-9822 (EC50 = 0.0022 ± 0.0003 μM) but remains in the low nanomolar range [1]. Against the NL4.3 strain, CX14442's EC50 is 0.296 ± 0.135 μM, over 100-fold less potent than GS-9822 (EC50 = 0.0025 ± 0.0008 μM) [1]. In a separate single-round transduction assay using the HIV-1 OGH double-reporter vector in SupT1 cells, CX14442 inhibits transduction with an IC50 of 1.6 μM, compared to 0.007 μM for GS-9822 and 0.002 μM for the INSTI raltegravir [1].

HIV-1 antiviral potency EC50

Inhibition of LEDGF/p75-Integrase Interaction: IC50 of CX14442 vs. GS-9822

The primary mechanism by which LEDGINs retarget integration is through disruption of the LEDGF/p75-integrase interaction. In an AlphaScreen assay, CX14442 inhibits this interaction with an IC50 of 0.92 ± 0.34 μM, which is 10-fold higher (less potent) than the IC50 of GS-9822 (0.07 ± 0.02 μM) [1]. This difference directly translates to the distinct retargeting efficiencies observed in cellular assays.

protein-protein interaction AlphaScreen allosteric inhibition

Integration Site Retargeting: Gene Density Reduction by CX14442 vs. GS-9822

CX14442 retargets HIV-1 integration away from gene-dense regions, a hallmark of LEDGINs. In a comparative study, CX14442 achieved a maximal reduction of 53.2% in the gene count surrounding integration sites at 25 μM, as measured by the number of genes within a 1-Mb range of each integration site [1]. GS-9822 also induced retargeting but with a less pronounced trend at equivalent antiviral potency multiples [1].

integration site selection chromatin targeting next-generation sequencing

Immediate Latency Induction: CX14442 vs. Raltegravir (INSTI Control)

In the HIV-1 OGH double-reporter system, both CX14442 and GS-9822 induced a dose-dependent increase in the immediate latent fraction (% single mKO2+ cells / [% single mKO2+ cells + % double positive cells] × 100) [1]. In contrast, the INSTI raltegravir required concentrations of 17-fold its IC50 to achieve any increase in latency, highlighting a class-specific 'block-and-lock' phenotype unique to LEDGINs like CX14442 [1].

HIV latency block-and-lock double-reporter system

Resistance to Reactivation: CX14442 Yields More Refractory Provirus than INSTIs

Treatment with CX14442 during initial transduction yields residual provirus that is more latent and more refractory to TNF-α-induced reactivation compared to untreated or raltegravir-treated controls [1]. In a single-round reactivation assay, a dose-dependent decrease in the reactivatable latent fraction was observed for both CX14442 and GS-9822, while raltegravir again required 17-fold its IC50 to show a similar effect [1]. This 'deep latency' phenotype is a key differentiator for CX14442.

HIV reactivation latency reversal functional cure

Structural Basis for Enhanced Affinity: CX14442 vs. BI-1001 via Molecular Modeling

A molecular dynamics and binding free energy study comparing CX14442 with the LEDGIN BI-1001 revealed that the larger tert-butyl group of CX14442 engages the highly hydrophobic binding pocket of the HIV-1 IN CCD dimer interface more effectively than the methyl group of BI-1001 [1]. This enhanced hydrophobic interaction explains the stronger binding affinity of CX14442 and provides a structural rationale for its superior pharmacological profile [1].

molecular modeling structure-activity relationship binding affinity

CX14442 Sodium: Validated Research and Industrial Applications in HIV-1 Latency and Integrase Biology


Investigating the 'Block-and-Lock' HIV Functional Cure Strategy

CX14442 is the foundational tool for inducing a 'deep latency' state in cell culture models. Its ability to both increase the immediate latent fraction and render residual provirus refractory to TNF-α reactivation, as quantified in direct comparisons with raltegravir, makes it indispensable for studying the mechanisms of HIV-1 latency establishment and maintenance [1].

Mapping Integration Site Selection and Chromatin Targeting

The compound's robust retargeting of HIV-1 integration away from gene-dense regions (maximal 53.2% reduction in gene count at 25 μM) enables precise investigation of how chromatin environment influences proviral transcription and latency. This application is supported by integration site sequencing data using the INSPIIRED platform [1].

Comparative Pharmacology and Next-Generation LEDGIN Development

As a well-characterized, moderately potent LEDGIN with comprehensive in vitro data on antiviral activity (EC50), target engagement (AlphaScreen IC50), and functional outcomes (latency, reactivation), CX14442 serves as an essential benchmark compound for evaluating the potency and mechanism of novel allosteric integrase inhibitors, including preclinical candidates like GS-9822 [1].

Structural Biology and Allosteric Inhibition Mechanism Studies

The unique tert-butyl group of CX14442, shown via molecular modeling to enhance hydrophobic interactions with the HIV-1 IN CCD dimer interface, provides a chemical scaffold for structure-activity relationship (SAR) studies and rational design of next-generation LEDGINs with improved binding affinity [2].

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